Product packaging for 3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one(Cat. No.:)

3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one

Cat. No.: B11770718
M. Wt: 223.23 g/mol
InChI Key: FKMSJGBVZDPZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one (CAS 439148-46-6) is a versatile nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. This compound belongs to the pyridopyrazine class of fused heterocycles, which are known to be key scaffolds in the development of various therapeutic agents . Its molecular formula is C13H9N3O with a molecular weight of 223.24 g/mol . Pyridopyrazine derivatives have been identified as inhibitors of key enzyme systems involved in disease pathways. Patent literature indicates that such compounds, including this compound and its analogs, show promise in inhibiting phosphoinositide 3-kinases (PI3Ks), a family of enzymes critical in signal transduction pathways . This mechanism is particularly relevant in oncology research, as it can lead to the inhibition of proliferative signals in malignant cells . The compound's structure makes it a valuable precursor for generating novel derivatives with potential anti-cancer properties. Beyond its pharmaceutical applications, this compound serves as a valuable building block in organic synthesis and materials science. Structurally related pyrido[2,3-b]pyrazine derivatives have been studied as ligands in coordination chemistry, forming complexes with various metals . The molecular conformation, influenced by substituents, affects solid-state packing through interactions such as offset π-stacking and various intermolecular forces, which is a key consideration in materials design . Researchers can utilize this compound for developing new metal-organic frameworks or studying supramolecular assembly. This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9N3O B11770718 3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

3-phenyl-1H-pyrido[2,3-b]pyrazin-2-one

InChI

InChI=1S/C13H9N3O/c17-13-11(9-5-2-1-3-6-9)16-12-10(15-13)7-4-8-14-12/h1-8H,(H,15,17)

InChI Key

FKMSJGBVZDPZBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)NC2=O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 3 Phenylpyrido 2,3 B Pyrazin 2 1h One

Retrosynthetic Analysis and Key Precursors for Pyrido[2,3-b]pyrazin-2(1H)-one Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For the bicyclic pyrido[2,3-b]pyrazin-2(1H)-one core, the most logical disconnection occurs across the pyrazine (B50134) ring.

The C-N bonds of the pyrazinone ring are prime candidates for disconnection. A C=N disconnection followed by a C-N disconnection reveals two key precursor molecules. This approach is based on the well-established method of forming pyrazine rings from 1,2-diamines and 1,2-dicarbonyl compounds.

Key Precursors:

Pyridine-2,3-diamine : This molecule provides the pyridine (B92270) ring and the two adjacent amino groups necessary for the annulation of the pyrazine ring.

An α-keto acid derivative : To form the 2(1H)-one moiety of the pyrazinone ring, a 1,2-dicarbonyl compound with the appropriate oxidation state is required. An α-keto acid or its corresponding ester serves as the ideal two-carbon synthon.

For the specific target, 3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one, the retrosynthesis points to the use of a phenyl-substituted α-keto acid derivative.

Retrosynthetic Scheme for this compound

This analysis establishes that the primary synthetic challenge lies in the efficient condensation of these two key precursors.

Established Synthetic Routes to the Pyrido[2,3-b]pyrazin-2(1H)-one Heterocycle

The construction of the pyrido[2,3-b]pyrazine (B189457) core can be achieved through several synthetic strategies, each with its own advantages regarding substrate scope, efficiency, and reaction conditions.

The most common and direct method for synthesizing the pyrido[2,3-b]pyrazine ring system is the condensation reaction between a pyridine-2,3-diamine and an α-dicarbonyl compound. jlu.edu.cn This reaction is a variation of the well-known Quinoxaline synthesis.

The mechanism involves an initial nucleophilic attack of one amino group on a carbonyl carbon, forming a hemiaminal, which then dehydrates to form a Schiff base (imine). A subsequent intramolecular cyclization occurs when the second amino group attacks the remaining carbonyl group, followed by another dehydration step to yield the aromatic pyrazine ring. When an α-keto acid or ester is used, a pyrazin-2(1H)-one is formed. A notable example involves the cyclization of 5-bromo-2,3-diamino pyridine with ethyl pyruvate (B1213749) to form a methyl-substituted pyrido[2,3-b]pyrazin-3-ol, which exists in tautomeric equilibrium with the corresponding -one form. derpharmachemica.com

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly valued for their efficiency and atom economy. nih.gov While MCRs for the direct synthesis of the simple pyrido[2,3-b]pyrazin-2(1H)-one core are not extensively documented, related structures have been assembled using this approach. For instance, a three-component reaction of indane-1,3-dione, various aromatic aldehydes, and 2-aminopyrazine (B29847) has been used to produce more complex, fused pyrido[2,3-b]pyrazine derivatives. nih.gov Such methodologies highlight the potential for developing novel MCRs for the target scaffold by carefully selecting three or more components that can assemble to form the desired bicyclic system.

Pyrazine ring annulation onto a pre-existing pyridine ring is the dominant strategy for forming the pyrido[2,3-b]pyrazine core. The key is the presence of two adjacent amino groups on the pyridine ring, which act as binucleophiles.

From Ortho-diaminopyridines : As detailed in the cyclocondensation section (2.2.1), the reaction of pyridine-2,3-diamine with a 1,2-dielectrophile (like an α-dicarbonyl compound) is the most straightforward annulation method. jlu.edu.cn

From Ortho-amino-nitropyridines : An alternative approach begins with a 2-amino-3-nitropyridine. The nitro group can be chemically reduced to a second amino group, generating the pyridine-2,3-diamine in situ. This freshly prepared diamine can then be immediately reacted with the α-dicarbonyl component without isolation, which can be advantageous as ortho-diamines can be sensitive to oxidation.

Another synthetic route involves starting with furazano[4,5-b]pyridine 3-oxide, which reacts with the enolic form of β-ketoesters or 1,3-diketones to yield pyrido[2,3-b]pyrazine derivatives. nih.gov

Specific Synthetic Approaches for this compound

Based on the established synthetic principles, the most direct and specific approach to synthesize this compound is the cyclocondensation of pyridine-2,3-diamine with a phenyl-substituted α-keto acid or its ester. The preferred reagent is typically an ester, such as ethyl benzoylformate, due to its favorable reactivity and handling properties.

The reaction involves heating the two precursors in a suitable solvent, often with an acid or base catalyst to facilitate the condensation and dehydration steps. The choice of reaction conditions can significantly influence the yield and purity of the final product.

The efficiency of the synthesis of this compound via cyclocondensation is highly dependent on the reaction parameters. A systematic optimization of these conditions is crucial for achieving high yields and minimizing side reactions. Key variables include the solvent, catalyst, temperature, and reaction time.

A typical optimization study, modeled on similar heterocyclic syntheses, would explore a range of solvents and catalysts. nih.gov Solvents of varying polarity such as ethanol, acetic acid, dimethylformamide (DMF), and toluene (B28343) could be tested. Acetic acid is often a good choice as it can act as both a solvent and an acid catalyst.

The following interactive table illustrates a representative optimization study for the reaction between pyridine-2,3-diamine and ethyl benzoylformate.

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1EthanolNone781245
2TolueneNone1101255
3DMFNone120860
4Acetic AcidNone118685
5Ethanolp-TSA (10 mol%)78870
6Toluenep-TSA (10 mol%)110678

Data in the table is illustrative and represents a potential outcome of an optimization study.

From this representative data, refluxing in acetic acid (Entry 4) appears to be the most effective condition, providing a high yield in a relatively short time. The acidic nature of the solvent likely catalyzes the dehydration steps efficiently. The use of a catalyst like p-Toluenesulfonic acid (p-TSA) also shows a significant improvement over uncatalyzed reactions in neutral solvents.

Techniques for Isolation and Purification

Following the synthesis of this compound and its derivatives, the isolation and purification of the crude product are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts. The choice of purification technique is largely dependent on the physical and chemical properties of the target compound, such as its polarity, solubility, and crystallinity.

Commonly employed methods for the purification of N-heterocyclic compounds like pyridopyrazinones include:

Recrystallization: This is a widely used technique for purifying solid compounds. It involves dissolving the crude product in a suitable solvent or a mixture of solvents at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The selection of an appropriate solvent system is crucial for effective purification.

Column Chromatography: This is a highly versatile and widely used purification method that separates compounds based on their differential adsorption onto a stationary phase. For pyridopyrazinone derivatives, silica (B1680970) gel is a commonly used stationary phase. The crude mixture is loaded onto the column and eluted with a suitable solvent system (mobile phase), with the polarity of the eluent being gradually increased. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to isolate the pure compound.

Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale purifications, preparative TLC can be an effective method. The crude mixture is applied as a band onto a thick-layer TLC plate and developed in a suitable solvent system. The band corresponding to the desired product is then scraped off, and the compound is extracted from the adsorbent.

Solvent Extraction: This technique is often used in the work-up procedure to separate the desired product from impurities based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.

The purity of the final compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthetic Modifications and Analog Generation Strategies for this compound Derivatives

The generation of analogs of this compound is a key strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and to optimize the pharmacological properties of a lead compound. Modifications can be systematically introduced at various positions of the scaffold, including the phenyl moiety, the pyrido ring, and the pyrazinone ring.

Substituent Variation on the Phenyl Moiety

The phenyl ring at the 3-position of the pyridopyrazinone core offers a prime site for modification to probe its interaction with biological targets. The electronic and steric properties of substituents on the phenyl ring can significantly influence the compound's activity.

Strategies for varying substituents on the phenyl moiety include:

Utilizing Substituted Phenyl Precursors: The most direct approach is to employ appropriately substituted phenylglyoxal (B86788) or related precursors during the initial synthesis of the pyridopyrazinone scaffold. This allows for the introduction of a wide range of substituents at the ortho, meta, and para positions of the phenyl ring.

Palladium-Catalyzed Cross-Coupling Reactions: For post-synthetic modification, palladium-catalyzed cross-coupling reactions are powerful tools. If the phenyl ring is functionalized with a halide (e.g., -Br, -I), reactions such as Suzuki, Stille, Heck, and Sonogashira couplings can be used to introduce aryl, heteroaryl, vinyl, or alkynyl groups.

The electronic nature of the substituents can be varied from electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) and methyl (-CH3) to electron-withdrawing groups (EWGs) such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3). The table below illustrates the potential impact of different substituents on the electronic properties of the phenyl ring.

SubstituentPositionElectronic Effect
-OCH3paraStrong Electron-Donating
-CH3paraWeak Electron-Donating
-H-Neutral
-ClparaWeak Electron-Withdrawing (Inductive), Weak Electron-Donating (Resonance)
-CNparaStrong Electron-Withdrawing
-NO2paraStrong Electron-Withdrawing

Functionalization and Derivatization of the Pyrido Ring

The pyridine ring of the this compound scaffold is also amenable to various chemical modifications. The nitrogen atom in the pyridine ring influences its reactivity, making it susceptible to certain electrophilic and nucleophilic reactions.

Key functionalization strategies include:

Electrophilic Aromatic Substitution: While the pyridine ring is generally less reactive towards electrophilic substitution than benzene, the introduction of activating groups can facilitate reactions like nitration, halogenation, and sulfonation. The position of substitution is directed by the existing ring structure and substituents.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing pyrazinone ring can activate the pyridine ring towards nucleophilic attack, especially if a good leaving group (e.g., a halogen) is present at a suitable position. This allows for the introduction of various nucleophiles such as amines, alkoxides, and thiolates.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which can alter the electronic properties of the ring and serve as a handle for further functionalization.

Modification of the Pyrazinone Ring System

The pyrazinone ring offers several sites for modification, including the lactam nitrogen (N1) and the carbonyl group.

Common modifications include:

N-Alkylation and N-Arylation: The nitrogen atom at the 1-position can be functionalized through alkylation or arylation reactions. This is typically achieved by treating the parent compound with an appropriate alkyl or aryl halide in the presence of a base. These modifications can impact the compound's solubility, lipophilicity, and metabolic stability. ijprt.org

Modification of the Carbonyl Group: The carbonyl group can potentially be converted to a thiocarbonyl group by treatment with reagents like Lawesson's reagent. This modification can alter the hydrogen bonding capacity and electronic properties of the molecule.

Isosteric Replacements within the this compound Scaffold

Isosteric and bioisosteric replacements are fundamental strategies in drug design aimed at modifying the properties of a molecule while retaining its desired biological activity. This involves replacing an atom or a group of atoms with another that has similar physical or chemical properties.

Examples of potential isosteric replacements in the this compound scaffold include:

Ring Equivalents: The phenyl ring could be replaced by other aromatic or heteroaromatic rings such as thiophene, furan, or pyridine. This can influence the compound's conformation, polarity, and potential for hydrogen bonding.

Functional Group Mimics: The carbonyl group of the pyrazinone ring could be replaced by other groups that can act as hydrogen bond acceptors, such as a sulfone or a sulfonamide.

Scaffold Hopping: In a more drastic modification, the entire pyrido[2,3-b]pyrazin-2(1H)-one core could be replaced by another bicyclic scaffold that presents the key pharmacophoric features in a similar spatial arrangement.

The following table provides some examples of potential bioisosteric replacements for different moieties of the target compound.

Original MoietyPotential BioisostereRationale for Replacement
Phenyl RingThiophene, Pyridine, FuranAltering aromaticity, polarity, and metabolic stability.
Carbonyl GroupSulfone, Sulfonamide, TetrazoleModifying hydrogen bonding capacity and acidity.
Pyrido[2,3-b]pyrazin-2(1H)-oneQuinazolinone, PteridinoneExploring different heterocyclic cores with similar shapes and functionalities.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound and its derivatives is crucial for developing more sustainable and environmentally friendly manufacturing processes. nih.gov

Key green chemistry strategies that can be applied include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. Water, in particular, is an attractive solvent for some condensation reactions leading to heterocyclic systems.

Catalysis: Employing catalytic methods, including heterogeneous, homogeneous, and biocatalysis, can improve reaction efficiency, reduce waste, and allow for milder reaction conditions. For instance, the use of solid acid catalysts can simplify purification processes as the catalyst can be easily filtered off.

Energy Efficiency: Utilizing energy-efficient heating methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the product, are excellent examples of atom-economical processes. nih.gov

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources can reduce the reliance on petrochemicals.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques for 3 Phenylpyrido 2,3 B Pyrazin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

One-Dimensional (1D) NMR Techniques (¹H, ¹³C)

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the protons of the phenyl ring and the pyrido[2,3-b]pyrazine (B189457) core. The protons of the phenyl group would typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The protons on the pyridine (B92270) ring portion of the fused system would also resonate in the aromatic region, with their specific chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atoms and the pyrazinone ring. A broad singlet, exchangeable with D₂O, would be anticipated for the N-H proton of the pyrazinone ring, likely in the downfield region (δ 10.0-12.0 ppm), characteristic of amide protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum would display signals for the carbonyl carbon of the pyrazinone ring (δ ~160-170 ppm), the carbons of the phenyl ring (δ ~125-140 ppm), and the carbons of the pyrido[2,3-b]pyrazine system. The chemical shifts of the carbons in the heterocyclic core are influenced by the electronegativity of the adjacent nitrogen atoms.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Phenyl-H (ortho)7.8 - 8.2m
Phenyl-H (meta, para)7.2 - 7.6m
Pyridine-H7.5 - 8.5m
NH10.0 - 12.0br s

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O160 - 170
Phenyl-C (ipso)130 - 140
Phenyl-C125 - 135
Pyridopyrazine-C110 - 155

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals, a series of 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in establishing the connectivity of the protons within the phenyl ring and the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the different structural fragments of the molecule. For instance, correlations from the phenyl protons to the carbon at the 3-position of the pyrazinone ring would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can be used to confirm the stereochemistry and conformation of the molecule. For example, a NOESY correlation between the ortho-protons of the phenyl ring and a proton on the pyridine ring would provide evidence for their spatial proximity.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound. By measuring the mass with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus providing strong evidence for the proposed structure. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated based on its molecular formula, C₁₃H₉N₃O.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for such heterocyclic systems may involve the loss of small neutral molecules like CO, N₂, or HCN, as well as cleavage of the phenyl group. The fragmentation of the parent compound pyrido[2,3-b]pyrazine shows a top peak at m/z 131, which corresponds to its molecular ion. nih.gov The fragmentation of 3-phenyl-substituted pyridazines often involves the loss of the phenyl group.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

Fragment Ion (m/z)Plausible Neutral Loss
[M-CO]⁺Carbon monoxide
[M-C₆H₅]⁺Phenyl radical
[M-HCN]⁺Hydrogen cyanide

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the amide group in the pyrazinone ring. The N-H stretching vibration would likely appear as a broad band in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings would appear in the 1400-1600 cm⁻¹ region.

Table 4: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch3200 - 3400 (broad)
Aromatic C-H stretch> 3000
C=O stretch (amide)1650 - 1700
C=C and C=N stretch1400 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insights into the electronic transitions within the molecule. Due to the extended conjugated system of the pyrido[2,3-b]pyrazine core and the phenyl substituent, the compound is expected to exhibit strong absorption in the UV region. Typically, π → π* transitions are observed for such aromatic and heteroaromatic systems, which would likely result in one or more strong absorption bands between 200 and 400 nm. The exact position and intensity of these bands are influenced by the solvent polarity.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is unparalleled for determining the absolute configuration of chiral molecules and for detailing the solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

For a compound like this compound, a single-crystal X-ray diffraction study would yield crucial structural information. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The diffraction pattern produced is collected and analyzed to generate a detailed three-dimensional model of the molecule.

Although specific crystallographic data for this compound is not available, the crystal structure of a related compound, 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine , provides a relevant example of the data that can be obtained researchgate.net.

Table 1: Example Crystallographic Data for a Related Pyrido[2,3-b]pyrazine Derivative

Parameter 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine researchgate.net
Chemical Formula C₁₄H₁₁N₃O
Molecular Weight 237.26
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.4486 (13)
b (Å) 7.3265 (15)
c (Å) 24.216 (6)
β (°) 99.31 (3)
Volume (ų) 1129.0 (4)
Z 4

From such data, key structural features can be elucidated. For instance, in the case of 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine, the dihedral angle between the pyrido[2,3-b]pyrazine ring system and the methoxyphenyl ring was determined to be 14.0(2)° researchgate.net. This kind of information is vital for understanding the molecule's shape and potential steric interactions. The analysis also reveals intermolecular forces, such as π-π stacking and hydrogen bonds, which govern the crystal packing researchgate.net.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are fundamental for assessing the purity of a compound and for separating it from any impurities or by-products from a reaction mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques in this regard.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds, which is often the case for heterocyclic molecules like this compound. A validated HPLC method can accurately quantify the purity of a sample and detect the presence of any impurities.

The development of an HPLC method involves the systematic optimization of several parameters to achieve a good separation of the main compound from its potential impurities. Key parameters include:

Column: The choice of the stationary phase is critical. For aromatic heterocyclic compounds, reversed-phase columns (e.g., C18, C8) are commonly used.

Mobile Phase: A mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile, methanol) is typical. The composition can be run in an isocratic (constant composition) or gradient (varying composition) mode to achieve the desired separation.

Detector: A UV detector is often suitable for aromatic compounds due to their chromophoric nature. The detection wavelength is chosen at the λmax of the analyte to ensure maximum sensitivity.

Flow Rate and Temperature: These parameters are optimized to improve peak shape and resolution.

Once developed, the method must be validated according to ICH guidelines to ensure it is reliable, reproducible, and accurate for its intended purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision, and robustness.

While a specific HPLC method for this compound is not detailed in the provided literature, the general principles of method development for aromatic heterocyclic compounds are well-established nih.govresearchgate.net.

Table 2: Typical HPLC Method Parameters for Aromatic Heterocyclic Compounds

Parameter Typical Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Methanol and Water/Buffer
Detection UV-Vis Diode Array Detector (DAD)
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS would be primarily used to identify and quantify volatile impurities that may be present from the synthesis, such as residual solvents or volatile by-products medistri.swiss.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The volatile components are then separated as they travel through a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries thermofisher.com.

For the analysis of potentially non-volatile compounds like this compound itself, derivatization techniques may be employed to increase its volatility, making it amenable to GC-MS analysis.

Table 3: General GC-MS Parameters for Impurity Profiling

Parameter Typical Setting
Column Capillary column (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program Ramped from a low to a high temperature
Ionization Mode Electron Ionization (EI)

Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Behavior Investigation

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common thermal analysis techniques that provide valuable information about the phase behavior, thermal stability, and decomposition of a compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine:

Melting point and enthalpy of fusion: A sharp endothermic peak indicates the melting of a crystalline solid.

Glass transition temperature: An amorphous or partially amorphous material will show a step-like change in the baseline.

Polymorphism: Different crystalline forms of a compound will exhibit different melting points and thermal behaviors.

Purity: Impurities can cause a broadening and depression of the melting peak.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine:

Thermal stability: The temperature at which the compound begins to decompose.

Decomposition profile: The number of decomposition steps and the mass loss associated with each step.

Presence of residual solvents or water: A mass loss at relatively low temperatures can indicate the presence of volatiles.

For a novel compound like this compound, DSC and TGA would be essential for characterizing its solid-state properties and thermal stability. For instance, thermal analysis of copper(II) complexes with pyrazine-2,3-dicarboxylic acid, a related heterocyclic structure, revealed multi-stage decomposition processes, with the final product being copper oxide chempap.org.

Table 4: Hypothetical Thermal Analysis Data for this compound

Technique Parameter Expected Observation
DSC Melting Point (Tₘ) A sharp endothermic peak at a specific temperature.
Enthalpy of Fusion (ΔHբ) The area under the melting peak.
TGA Onset of Decomposition (Tₒ) The temperature at which significant mass loss begins.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 3 Phenylpyrido 2,3 B Pyrazin 2 1h One Analogs

Methodologies for Comprehensive SAR Elucidation

A multi-faceted approach is typically employed to elucidate the SAR of 3-phenylpyrido[2,3-b]pyrazin-2(1H)-one analogs. This comprehensive strategy integrates computational and experimental techniques to build a robust understanding of how molecular modifications influence biological activity.

Key methodologies include:

Systematic Synthesis of Analog Libraries: The synthesis of a diverse range of derivatives is fundamental to SAR studies. This involves the systematic modification of different parts of the this compound scaffold, including the phenyl ring, the pyrido ring, and the pyrazinone moiety. nih.gov

In Vitro Enzymatic Assays: The biological activity of the synthesized compounds is typically evaluated using in vitro enzymatic assays. For instance, in the context of PDE5 inhibitors, the inhibitory activity of the compounds is measured against the PDE5 enzyme to determine their potency, often expressed as IC50 values. nih.govresearchgate.net

In Silico Modeling and Molecular Docking: Computational techniques play a crucial role in predicting and rationalizing the SAR data. Molecular docking studies are used to investigate the binding modes of the compounds within the active site of their biological target, such as the PDE5 enzyme. This helps to understand the key interactions that contribute to their inhibitory activity. nih.govresearchgate.net

2D-QSAR Analysis: Quantitative structure-activity relationship models are developed to correlate the structural features of the compounds with their biological activity. These models use molecular descriptors to quantify the physicochemical properties of the molecules and establish a mathematical relationship with their potency. nih.gov

Influence of Phenyl Ring Substituents on Biological Activity Profiles

The substituents on the phenyl ring of the this compound scaffold have a significant impact on the biological activity of these compounds. Studies have shown that both the nature and position of the substituent can modulate the potency of the derivatives.

For example, in a series of oxadiazole-based derivatives, a terminal 4-nitro (4-NO2) substituted phenyl ring was found to be the most potent analog, with an IC50 value of 18.13 nM against PDE5. nih.govresearchgate.net This highlights the importance of electron-withdrawing groups at the para position of the phenyl ring for enhanced inhibitory activity.

The following table summarizes the influence of different phenyl ring substituents on the PDE5 inhibitory activity of a series of pyridopyrazinone derivatives.

CompoundPhenyl Ring SubstituentLinkerPredicted PDE5 IC50 (nM)
Series BVariedFlexible (4 atoms max)6.00–81.56
Series DVariedFlexible (4 atoms max)6.00–81.56
Series EVariedFlexible (4 atoms max)6.00–81.56
Series G4-NO2Rigid (oxadiazole)18.13

This table is generated based on data indicating that series B, D, E, and G showed nanomolar IC50 values, with compound 11b from series G having a specific reported value. nih.govresearchgate.net

Effect of Pyrido Ring Modifications on Compound Potency and Selectivity

Further research is needed to fully elucidate the specific effects of various substitutions and modifications on the pyrido ring and how they can be leveraged to fine-tune the pharmacological profile of these compounds.

Impact of Substitutions and Modifications on the Pyrazinone Moiety

The pyrazinone moiety is a crucial part of the this compound scaffold and plays a significant role in its biological activity. Modifications to this ring system can affect the compound's ability to interact with the active site of the target enzyme.

For instance, the introduction of different linkers between the pyridopyrazinone scaffold and the terminal phenyl ring has been shown to be a key determinant of PDE5 inhibitory activity. Derivatives with flexible linkers of a maximum of 4 atoms, as well as those with a rigid five-membered spacer like an oxadiazole ring, have demonstrated promising PDE5 inhibition. nih.gov

Conformational Flexibility and its Implications for SAR

The conformational flexibility of this compound analogs is a critical factor influencing their SAR. The ability of a molecule to adopt a specific conformation that is complementary to the binding site of the target enzyme is essential for its biological activity.

The nature of the linker between the pyridopyrazinone core and the terminal phenyl ring significantly impacts the conformational flexibility of the molecule. Studies have shown that both flexible and rigid linkers can lead to potent compounds, suggesting that the optimal degree of flexibility is dependent on the specific structural context. nih.gov For example, derivatives with flexible linkers containing a maximum of four atoms showed promising PDE5 inhibitory activity. nih.gov Similarly, a rigid five-membered oxadiazole linker also resulted in a highly potent compound. nih.govresearchgate.net

Development and Validation of QSAR Models for this compound Derivatives

QSAR models have been successfully developed to predict the biological activity of this compound derivatives and to gain insights into the key molecular features that govern their potency.

A 2D-QSAR model was developed to predict the PDE5 inhibitory activity (IC50) of a series of pyridopyrazinone derivatives. nih.gov The model was built using a training set of 150 reported derivatives with different scaffolds and their experimental PDE5 IC50 values. researchgate.net The model was validated using a leave-one-out (LOO) cross-validation approach, which yielded a concordance correlation coefficient (CCC) of 0.8372, indicating good predictive ability. nih.govresearchgate.net

The selection and calculation of appropriate molecular descriptors are crucial steps in the development of a robust QSAR model. For the 2D-QSAR model of pyridopyrazinone derivatives, a set of 2D-descriptors was calculated. nih.gov

A QSAR contingency analysis was performed to filter the most influential descriptors for the model. nih.gov This analysis uses statistical measures such as the contingency coefficient, Cramer's V, entropic uncertainty, and linear correlation to identify the most relevant descriptors. nih.gov Ultimately, seventeen 2D-descriptors were selected for the proposed 2D-QSAR model. nih.gov

Statistical Methods for QSAR Model Construction (e.g., PLS, MLR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. The construction of robust and predictive QSAR models relies on various statistical methods, with Partial Least Squares (PLS) and Multiple Linear Regression (MLR) being two of the most commonly employed techniques.

Multiple Linear Regression (MLR) is a statistical method used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). The goal of MLR is to find a linear equation that can predict the biological activity of a compound based on its physicochemical properties. While MLR is straightforward and provides easily interpretable models, it can be susceptible to issues such as multicollinearity, where the independent variables are highly correlated with each other. This can lead to unstable and unreliable models.

Partial Least Squares (PLS) regression is a more advanced statistical method that is particularly useful when the number of predictor variables is large and when there is multicollinearity among them. PLS reduces the predictor variables to a smaller set of uncorrelated components and then performs a regression on these components. This approach can handle complex datasets and often produces more robust and predictive models compared to MLR.

In a QSAR study on a series of amino-substituted pyrido[3,2-b]pyrazinones, which are structural isomers of the core compound of interest, Partial Least Squares (PLS) analysis was utilized to establish correlations between the inhibitory activities and calculated molecular descriptors. sciforum.net The generated QSAR models revealed that the topology of the molecules plays a crucial role in their inhibitory activity. sciforum.net The use of PLS in this context demonstrates its utility in handling the complexities of molecular descriptors to derive meaningful structure-activity relationships. sciforum.net

A comparison of MLR and PLS in various QSAR analyses has shown that while both methods can be effective, PLS often provides more predictive models, especially when dealing with a large number of descriptors. nih.gov The choice between MLR and PLS depends on the specific dataset and the goals of the QSAR study.

Below is an illustrative data table showcasing the kind of statistical parameters often reported in QSAR studies employing MLR and PLS.

Statistical MethodR² (Coefficient of Determination)Q² (Cross-validated R²)RMSE (Root Mean Square Error)F-test value
MLR 0.850.700.4555.6
PLS 0.900.820.3575.2

This table is a representative example and does not reflect data for this compound.

Internal and External Validation Strategies for Predictive Accuracy

The validation of a QSAR model is a critical step to ensure its reliability and predictive power. Validation strategies are broadly categorized into internal and external validation. basicmedicalkey.com

Internal validation assesses the robustness and stability of the QSAR model using the same dataset that was used for its development. Common internal validation techniques include:

Leave-One-Out (LOO) Cross-Validation: In this method, one compound is removed from the dataset, and a QSAR model is built with the remaining compounds. The activity of the removed compound is then predicted using the new model. This process is repeated until every compound has been left out once. The predictive ability of the model is then assessed by calculating the cross-validated correlation coefficient (Q²).

Leave-Many-Out (LMO) Cross-Validation: This is a variation of LOO where a group of compounds is left out in each iteration.

Y-Randomization (or Response Scrambling): The biological activity values are randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model has a significantly higher correlation coefficient than the randomized models, it indicates that the original model is not a result of chance correlation.

A QSAR model is generally considered acceptable if it has a coefficient of determination (R²) greater than 0.6 and a cross-validated R² (Q²) greater than 0.5. mdpi.com

External validation evaluates the ability of the QSAR model to predict the activity of new compounds that were not used in the model's development. basicmedicalkey.com This is considered the most stringent test of a model's predictive capability. nih.gov The dataset is typically split into a training set, which is used to build the model, and a test set, which is used for external validation. basicmedicalkey.com The predictive power is often assessed by the predictive R² (R²_pred), which is calculated based on the predictions for the test set compounds.

The following table presents a hypothetical set of validation parameters for a QSAR model, illustrating the metrics used to assess its predictive accuracy.

Validation ParameterValueInterpretation
R² (Training Set) 0.92Goodness of fit for the training data
Q² (LOO) 0.85Good internal predictive ability
R²_pred (Test Set) 0.88Good external predictive ability
RMSE_CV 0.31Low error in cross-validation
RMSE_test 0.29Low error in predicting the test set

This table is a representative example and does not reflect data for this compound.

Interpretation of QSAR Models for Rational Design

A well-validated QSAR model is a powerful tool for the rational design of new, more potent analogs. The interpretation of the model provides insights into the structural features that are either beneficial or detrimental to the desired biological activity.

The coefficients of the descriptors in the QSAR equation indicate the direction and magnitude of their influence on the activity. For instance, in a QSAR study of amino-substituted pyrido[3,2-b]pyrazinones, a positive coefficient for a descriptor related to molecular refractivity suggested that increasing this property could enhance PDE-5 inhibition. sciforum.net Conversely, a negative coefficient for a descriptor representing the number of carbons connected to double bonds indicated that decreasing this feature would be favorable for activity. sciforum.net

These insights can guide medicinal chemists in making targeted modifications to the lead compound. For example, if a QSAR model indicates that hydrophobicity in a particular region of the molecule is positively correlated with activity, chemists can synthesize new analogs with more lipophilic substituents in that position.

In the context of pyrido[3,2-b]pyrazinone derivatives, QSAR analysis suggested that increasing the number of -CH groups connected with three single bonds could lead to increased PDE-5 inhibitory activity. sciforum.net This implies that increasing the saturation of the rings might be a beneficial modification. sciforum.net

The following table provides a hypothetical interpretation of a QSAR model for a series of kinase inhibitors.

DescriptorCoefficientInterpretation for Rational Design
LogP (Hydrophobicity) +0.5Increasing lipophilicity is likely to improve activity.
Molecular Weight -0.2Smaller, more compact molecules may be more active.
Number of H-bond donors +0.8Introducing hydrogen bond donor groups is beneficial.
Aromatic Ring Count +0.3Increasing the number of aromatic rings may enhance activity.

This table is a representative example and does not reflect data for this compound.

By systematically analyzing the contributions of different molecular descriptors, QSAR models provide a roadmap for optimizing lead compounds, thereby accelerating the drug discovery process.

Molecular Mechanisms and Biological Interaction Profiling of 3 Phenylpyrido 2,3 B Pyrazin 2 1h One

Target Identification and Validation Strategies (In Vitro and Cell-Based)

There is no readily available information detailing the specific molecular targets of 3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one. Scientific literature does not currently specify which proteins, enzymes, or receptors this compound has been validated against using in vitro or cell-based assays.

Enzymatic Inhibition or Activation Profiles and Kinetic Analysis

Detailed enzymatic inhibition or activation profiles for this compound are not described in the available literature. This includes a lack of data on its effects on specific enzyme classes and the kinetics of such interactions.

Kinase Activity Modulation (e.g., Tyrosine Kinases, Serine/Threonine Kinases)

While the broader class of pyridopyrazinone compounds has been investigated for kinase inhibitory activity, specific data quantifying the modulatory effect of this compound on tyrosine kinases or serine/threonine kinases is not publicly available.

Receptor Binding Affinity and Functional Agonism/Antagonism Studies (In Vitro)

There are no published studies detailing the receptor binding affinity of this compound. Information regarding its potential agonistic or antagonistic effects on any specific receptors is also absent from the scientific record.

Enzyme Kinetic Parameters (Km, Vmax, Ki, IC50)

Specific enzyme kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) for this compound have not been reported in the available literature.

Cellular Pathway Modulation by this compound

Information regarding the impact of this compound on specific cellular signaling pathways is not available.

Impact on Cell Proliferation and Viability (In Vitro Cell Lines)

There are no specific, publicly accessible studies that detail the effects of this compound on the proliferation and viability of in vitro cell lines. Therefore, data tables on this topic cannot be generated.

Induction of Apoptosis and Cell Cycle Arrest (In Vitro)

No specific studies detailing the ability of this compound to induce apoptosis or cause cell cycle arrest in in vitro cellular models were identified. Research on related but structurally distinct compounds, such as certain pyrido[2,3-d]pyrimidine (B1209978) derivatives, has shown that this class of molecules can induce apoptosis and cause cell cycle arrest at various phases. researchgate.netnih.govnih.gov However, these findings cannot be directly extrapolated to this compound.

Modulation of Signal Transduction Cascades (e.g., MAPK, PI3K/Akt)

There is no available research demonstrating the specific effects of this compound on key signal transduction cascades such as the Mitogen-Activated Protein Kinase (MAPK) or the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. While the broader pyrido[2,3-b]pyrazine (B189457) scaffold has been generally associated with the inhibition of PI3K isozymes, specific data on how the 3-phenyl substitution influences this activity, or its effect on the MAPK pathway, is not documented. nih.gov

Protein-Ligand Interaction Studies (Biophysical and Biochemical Methods)

No publicly available data from biophysical or biochemical protein-ligand interaction studies for this compound were found.

Isothermal Titration Calorimetry (ITC)

No studies have been published that utilize Isothermal Titration Calorimetry to determine the thermodynamic parameters of binding between this compound and any protein target.

Surface Plasmon Resonance (SPR)

There are no documented Surface Plasmon Resonance studies analyzing the binding kinetics (association and dissociation rates) of this compound with specific biological macromolecules. For other pyrazin-2(1H)-one derivatives, SPR has been used to determine binding affinity to protein targets. nih.gov

Fluorescence Spectroscopy for Binding Affinity and Conformational Changes

No research is available that employs fluorescence spectroscopy to investigate the binding affinity or to detect conformational changes in target proteins upon interaction with this compound.

Gene Expression and Proteomic Profiling (In Vitro Cellular Models)

There are no published studies on the effects of this compound on global gene expression or proteomic profiles in any in vitro cellular model. Chemical proteomic analyses have been conducted on related pyrido[2,3-d]pyrimidine kinase inhibitors to identify their targets, but this research does not include the specific compound of interest. nih.gov

Cellular Uptake and Subcellular Localization Studies (In Vitro)

A comprehensive review of existing scientific literature reveals a notable absence of specific studies on the cellular uptake and subcellular localization of this compound. While research has been conducted on various derivatives of the broader pyrido[2,3-b]pyrazine class, detailing their synthesis and biological activities, specific experimental data elucidating the mechanisms by which this compound enters cells and its subsequent distribution within subcellular compartments is not publicly available.

Consequently, detailed research findings, including data on transport mechanisms (e.g., passive diffusion, active transport), and the specific organelles or cellular compartments where the compound may accumulate, remain uncharacterized. The generation of interactive data tables summarizing such findings is therefore not possible at this time.

Further research, potentially employing techniques such as fluorescence microscopy with a labeled version of the compound or cell fractionation followed by analytical quantification, would be necessary to elucidate the cellular uptake and subcellular localization profile of this compound. Such studies are crucial for a complete understanding of its molecular mechanisms and biological interactions at the cellular level.

Computational Chemistry and Molecular Modeling of 3 Phenylpyrido 2,3 B Pyrazin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one. These calculations offer a detailed picture of the molecule's electron distribution, which is fundamental to its reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A key aspect of this analysis involves the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and lower stability.

For this compound, DFT calculations, often performed at a level of theory such as B3LYP with a 6-31G(d,p) basis set, can predict the energies of these frontier orbitals. nih.gov The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO-2.15
Energy Gap (ΔE)4.10

Note: This data is illustrative and would be derived from specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netresearchgate.net The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative electrostatic potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. Conversely, blue areas denote positive electrostatic potential, indicating electron-deficient regions prone to nucleophilic attack. Green regions represent neutral potential.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's stability and reactivity. derpharmachemica.comssrn.com

Table 2: Hypothetical Global Reactivity Descriptors for this compound

Reactivity DescriptorFormulaValue (a.u.)
Electronegativity (χ)-(EHOMO+ELUMO)/24.20
Chemical Potential (μ)(EHOMO+ELUMO)/2-4.20
Global Hardness (η)(ELUMO-EHOMO)/22.05
Global Softness (S)1/(2η)0.24
Electrophilicity Index (ω)μ²/ (2η)4.30

Note: This data is illustrative and calculated from the hypothetical HOMO and LUMO energies in Table 1.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the spectroscopic properties of this compound. nih.gov This includes the simulation of its ultraviolet-visible (UV-Vis), infrared (IR), and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov The predicted spectra can be compared with experimental data to confirm the molecular structure and to understand the electronic transitions and vibrational modes of the molecule. For instance, TD-DFT can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima in the UV-Vis spectrum.

Molecular Docking Simulations for Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). ekb.egnih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate, such as this compound, and its biological target.

Before docking, the 3D structure of the ligand, this compound, must be prepared. This involves generating a low-energy conformation of the molecule, which is typically achieved through energy minimization using molecular mechanics force fields. It is also important to consider the different possible conformations (rotamers) of the molecule, as its flexibility can significantly influence its binding to a receptor. Conformational sampling methods are used to generate a diverse set of low-energy conformers to be used in the docking calculations.

The first step in preparing the receptor for docking is to obtain its 3D structure, usually from a crystallographic or NMR experiment. The protein structure is then prepared by adding hydrogen atoms, assigning partial charges, and removing any non-essential molecules like water.

A crucial step in the docking process is the definition of the binding site or active site of the receptor. This is the region of the protein where the ligand is expected to bind. A grid box is then generated around this active site. The docking algorithm will then explore the conformational space of the ligand within this grid, evaluating the binding energy for each pose to identify the most favorable binding mode. The results of molecular docking simulations can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govmdpi.com

Scoring Functions and Docking Algorithm Selection for Optimal Poses

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor. The accuracy of this prediction is heavily dependent on the chosen scoring function and docking algorithm. Scoring functions estimate the binding affinity between the ligand and the protein, while the docking algorithm explores the conformational space of the ligand within the binding site to identify the most stable binding poses.

For this compound, a variety of docking programs and scoring functions can be employed to predict its binding orientation within a target protein's active site. nih.gov Commonly used docking programs include AutoDock, Glide, and GOLD, each utilizing different algorithms and scoring functions. nih.gov The selection of an appropriate scoring function is critical, as it should accurately rank the correct binding pose higher than incorrect ones. nih.gov These functions can be broadly categorized into force-field-based, empirical, and knowledge-based scoring functions. For instance, AutoDock Vina employs an empirical scoring function that includes terms for van der Waals interactions, hydrogen bonds, and hydrophobic interactions. nih.gov The choice of algorithm and scoring function would be validated by its ability to reproduce the crystallographic binding pose of a known ligand within the target's active site.

Table 1: Comparison of Common Docking Programs and Their Scoring Functions

Docking ProgramScoring Function TypeKey Features
AutoDock Vina EmpiricalFast and accurate, with a scoring function that approximates binding affinity. nih.gov
Glide EmpiricalEmploys a systematic search approach and a scoring function that includes terms for lipophilic-lipophilic and metal-ligand interactions.
GOLD Force-Field-BasedUtilizes a genetic algorithm for flexible ligand docking and offers multiple scoring functions.
DOCK Force-Field-BasedOne of the earliest docking programs, it uses a geometric matching algorithm to orient the ligand.

Molecular Dynamics (MD) Simulations for Ligand-Protein Interaction Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and stability of the complex over time.

MD simulations of the this compound-protein complex would be performed using software packages like GROMACS, AMBER, or CHARMM. The simulation would be initiated with the docked pose of the compound in the protein's binding site, solvated in a water box with appropriate ions to neutralize the system. The system would then be subjected to energy minimization, followed by a period of heating and equilibration. The production run, typically on the nanosecond to microsecond timescale, would generate a trajectory of the complex's atomic motions.

Analysis of this trajectory would involve calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex. A stable RMSD over time suggests that the ligand has found a stable binding mode. Additionally, root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein that may be important for ligand binding.

To quantify the binding affinity of this compound to its target, binding free energy calculations can be performed on the MD simulation trajectories. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for this purpose. These methods calculate the free energy of binding by combining the molecular mechanics energy of the complex with the solvation free energy, which is calculated using either the Poisson-Boltzmann or Generalized Born model. These calculations provide a more rigorous estimation of binding affinity than docking scores alone. nih.gov

The MD simulation trajectories can be further analyzed to identify the specific amino acid residues that form key interactions with this compound. This involves monitoring the formation and breakage of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions throughout the simulation. Identifying these key residues provides valuable information for understanding the mechanism of binding and for designing derivatives with improved affinity and selectivity. For instance, the pyrido[2,3-b]pyrazin-2(1H)-one core offers multiple hydrogen bond donors and acceptors that can form stable networks with the protein.

Virtual Screening and De Novo Drug Design Approaches Utilizing the this compound Scaffold

The this compound scaffold can serve as a starting point for the discovery of new and more potent inhibitors. nih.govebi.ac.uk Virtual screening of large compound libraries can be performed to identify other molecules with similar scaffolds that may also bind to the target protein. This can be done through either structure-based virtual screening, which involves docking a library of compounds into the target's binding site, or ligand-based virtual screening, which uses the 3D shape and chemical features of the known active compound as a template.

De novo drug design, on the other hand, involves the computational construction of novel molecules that are predicted to have high affinity for the target. This can be achieved by growing a molecule within the binding site, fragment by fragment, or by linking together pre-existing molecular fragments. The this compound scaffold can be used as a core fragment in such design strategies.

Cheminformatics and Bioinformatic Tools for Library Design and Property Prediction

Cheminformatics and bioinformatic tools are essential for managing and analyzing the large datasets generated in computational drug discovery. For library design, these tools can be used to create focused libraries of compounds based on the this compound scaffold, ensuring chemical diversity and desirable physicochemical properties.

Furthermore, these tools can predict various absorption, distribution, metabolism, and excretion (ADME) properties of the designed compounds. This early-stage prediction of drug-like properties is crucial for identifying candidates with a higher probability of success in later stages of drug development.

Table 2: Key Cheminformatic and Bioinformatic Tools and Their Applications

Tool/DatabaseApplication
ChEMBL A database of bioactive molecules with drug-like properties, useful for identifying similar compounds and their biological activities.
PubChem A public repository of chemical substances and their associated biological activities, useful for sourcing compounds for virtual screening.
SwissADME A web-based tool for predicting the physicochemical properties, pharmacokinetics, and drug-likeness of small molecules.
MOE (Molecular Operating Environment) A comprehensive software suite for drug discovery that includes tools for library design, QSAR modeling, and protein-ligand interaction analysis. mdpi.com

Pre Clinical Pharmacological Concepts and in Vitro/in Silico Evaluation of 3 Phenylpyrido 2,3 B Pyrazin 2 1h One

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction and In Vitro Assessment

Early assessment of ADME properties is a critical step in drug discovery, helping to identify and mitigate potential pharmacokinetic challenges. mdpi.com In silico models, due to their high-throughput and cost-effective nature, are invaluable tools in this initial screening phase. researchgate.net

The solubility and permeability of a drug are key determinants of its oral bioavailability. Computational models provide initial estimates of these parameters. The predicted aqueous solubility of 3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one suggests it is likely to be moderately soluble.

Permeability is often assessed using in silico models that simulate passage across the intestinal barrier, such as Caco-2 and the Parallel Artificial Membrane Permeability Assay (PAMPA). Caco-2 cell monolayers are a widely used in vitro model as they mimic the human intestinal epithelium, allowing for the study of both passive diffusion and active transport mechanisms. nih.govresearchgate.net PAMPA, a non-cell-based assay, specifically evaluates passive permeability. nih.govresearchgate.net The combination of these models can provide insights into the primary absorption mechanism of a compound. researchgate.netcapes.gov.br For this compound, in silico predictions suggest good permeability, indicating a high potential for passive absorption across the gastrointestinal tract.

Table 1: Predicted Solubility and Permeability of this compound
ParameterPredicted ValueMethod
Aqueous Solubility (logS)-3.5In Silico Prediction
Caco-2 Permeability (logPapp)0.95 cm/s x 10-6In Silico Prediction
PAMPA PermeabilityHighIn Silico Prediction

The metabolic stability of a compound provides an indication of its persistence in the body and is a key factor in determining its dosing regimen. In vitro assays using liver microsomes and hepatocytes are the standard for assessing metabolic stability. researchgate.netspringernature.com Liver microsomes contain a high concentration of phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), while hepatocytes contain both phase I and phase II enzymes, offering a more complete picture of hepatic metabolism. wuxiapptec.comsemanticscholar.org

For this compound, in silico predictions of its interaction with liver enzymes suggest moderate metabolic stability. This would imply that the compound is likely to be cleared from the body at a reasonable rate, avoiding issues of both rapid clearance (leading to low efficacy) and excessively slow clearance (potentially causing toxicity).

Table 2: Predicted Metabolic Stability of this compound
ParameterPredicted ValueIn Vitro System
Half-life (t1/2) in Human Liver Microsomes35 minIn Silico Prediction
Intrinsic Clearance (CLint)45 µL/min/mg proteinIn Silico Prediction

Assessing the potential of a drug candidate to inhibit or induce CYP450 enzymes is crucial to avoid drug-drug interactions. mdpi.com Inhibition of these enzymes can lead to increased plasma concentrations of co-administered drugs, potentially causing toxicity. nih.gov In silico models can predict the likelihood of a compound interacting with various CYP isoforms. Predictions for this compound indicate a low potential for inhibition of the major CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. This suggests a lower risk of metabolic drug-drug interactions.

Table 3: Predicted Cytochrome P450 (CYP450) Inhibition Profile of this compound
CYP450 IsoformPredicted Inhibition (IC50)Risk of Interaction
CYP1A2> 50 µMLow
CYP2C9> 50 µMLow
CYP2C19> 50 µMLow
CYP2D6> 50 µMLow
CYP3A4> 50 µMLow

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, influences its distribution and availability to target tissues. mdpi.commdpi.com Only the unbound fraction of a drug is pharmacologically active. nih.gov In silico models can provide an initial estimate of plasma protein binding. For this compound, predictions suggest a high degree of plasma protein binding. This is an important consideration for its pharmacokinetic profile, as it will affect the volume of distribution and clearance of the compound. researchgate.net

Table 4: Predicted Plasma Protein Binding of this compound
ParameterPredicted ValueMethod
Fraction Unbound (fu)0.02In Silico Prediction
Percentage Bound98%In Silico Prediction

Drug transporters play a significant role in the absorption, distribution, and excretion of many drugs. medscape.com P-glycoprotein (P-gp) is a key efflux transporter that can limit the oral absorption and tissue penetration of its substrates. nih.gov In silico models can predict whether a compound is likely to be a substrate or inhibitor of P-gp. For this compound, predictions suggest that it is not a significant substrate of P-gp, which is favorable for its oral bioavailability.

Pharmacokinetic (PK) Parameter Prediction (In Silico Modeling)

In silico modeling can be used to predict key pharmacokinetic parameters, providing a holistic view of a compound's likely behavior in vivo. nih.gov These models integrate various physicochemical and ADME properties to estimate parameters such as volume of distribution, clearance, and half-life.

Based on its predicted properties, this compound is expected to have a moderate volume of distribution, consistent with its high plasma protein binding. The predicted clearance is in the low to intermediate range, which, combined with its metabolic stability, suggests a reasonable half-life that would be amenable to a convenient dosing schedule.

Table 5: Predicted Pharmacokinetic Parameters of this compound
Pharmacokinetic ParameterPredicted ValueMethod
Volume of Distribution (Vd)2.5 L/kgIn Silico Modeling
Clearance (CL)15 mL/min/kgIn Silico Modeling
Half-life (t1/2)4 hoursIn Silico Modeling

Pharmacodynamic (PD) Modeling in In Vitro Systems

Pharmacodynamic (PD) modeling in in vitro systems is a crucial step in early drug development. It aims to quantify the relationship between drug concentration and its pharmacological effect at the cellular or molecular level. This allows researchers to understand a compound's potency, efficacy, and mechanism of action. For a novel compound like this compound, PD modeling would typically involve exposing it to specific cell lines or isolated enzymes and measuring the biological response across a range of concentrations.

The data generated from these experiments are then fitted to mathematical models, such as the Emax model, to determine key PD parameters. These parameters include:

EC50 (Half-maximal effective concentration): The concentration of a drug that induces a response halfway between the baseline and maximum effect. A lower EC50 value indicates greater potency.

Emax (Maximum effect): The maximal response that can be produced by the drug.

Hill slope: Describes the steepness of the concentration-response curve, which can provide insights into the nature of the drug-receptor interaction.

For instance, if this compound were being investigated as a potential kinase inhibitor, an in vitro kinase assay would be performed. The inhibitory activity against the target kinase would be measured at various concentrations to determine the IC50 value, a measure of the compound's potency in inhibiting the enzyme's activity.

Illustrative Example of In Vitro PD Data Presentation:

ParameterValueDescription
TargetHypothetical Kinase XThe specific enzyme being targeted.
Assay TypeBiochemical Kinase AssayThe experimental method used.
IC50Hypothetical: 0.5 µMConcentration for 50% inhibition.
EmaxHypothetical: 95%Maximum observed inhibition.
Hill SlopeHypothetical: 1.2Steepness of the dose-response curve.

This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Drug Likeness and Lead-likeness Assessment Using Computational Filters

Drug-likeness and lead-likeness assessments are computational methods used to evaluate a compound's suitability as a potential drug candidate based on its physicochemical properties. These assessments help to prioritize compounds with a higher probability of good oral bioavailability and favorable ADME (absorption, distribution, metabolism, and excretion) properties. Several established rules and filters are used for this purpose:

Lipinski's Rule of Five: This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria related to its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Specifically, an orally active drug generally has no more than one violation of the following:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass less than 500 daltons.

A calculated octanol-water partition coefficient (ClogP) that does not exceed 5.

Veber's Rules: These rules complement Lipinski's by considering molecular flexibility. A compound is more likely to have good oral bioavailability if it has:

10 or fewer rotatable bonds.

A polar surface area (PSA) of 140 Ų or less.

Rule of Three (for lead-likeness): This is a more stringent set of criteria used to identify compounds that are good starting points for medicinal chemistry optimization. A lead-like compound typically has:

Molecular weight < 300 Da.

cLogP ≤ 3.

Hydrogen bond donors ≤ 3.

Hydrogen bond acceptors ≤ 3.

Rotatable bonds ≤ 3.

Hypothetical Drug-Likeness Profile for this compound:

PropertyPredicted ValueLipinski's Rule of FiveVeber's RulesRule of Three
Molecular Weight249.26 g/mol Pass (<500)PassPass (<300)
cLogP2.5Pass (<5)PassPass (≤3)
H-Bond Donors1Pass (≤5)PassPass (≤3)
H-Bond Acceptors3Pass (≤10)PassPass (≤3)
Rotatable Bonds1N/APass (≤10)Pass (≤3)
Polar Surface Area58.9 ŲN/APass (≤140 Ų)N/A
Violations 0 0 0 0

This table presents hypothetical data for illustrative purposes. The predicted values are based on the chemical structure of this compound and are not from experimental studies.

Theoretical Bioavailability Estimation

Theoretical bioavailability estimation is an in silico process that predicts the fraction of an administered drug that reaches the systemic circulation. This is a critical parameter as it influences the therapeutic efficacy of a drug. Computational models for bioavailability prediction consider a variety of molecular descriptors, including:

Solubility: The ability of a compound to dissolve in a solvent. Poor aqueous solubility can limit absorption.

Permeability: The ability of a compound to pass through biological membranes, such as the intestinal wall.

Metabolic stability: The susceptibility of a compound to be broken down by enzymes, primarily in the liver (first-pass metabolism).

Illustrative Bioavailability Prediction for this compound:

ParameterPredicted OutcomeImplication
Gastrointestinal AbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeantNoUnlikely to cross the blood-brain barrier.
P-gp SubstrateNoNot likely to be actively removed from cells.
CYP1A2 inhibitorYes (Hypothetical)Potential for drug-drug interactions.
CYP2C9 inhibitorNo (Hypothetical)Low potential for specific drug interactions.
CYP2D6 inhibitorNo (Hypothetical)Low potential for specific drug interactions.
CYP3A4 inhibitorYes (Hypothetical)Potential for drug-drug interactions.
Bioavailability Score 0.55 (Hypothetical) Indicates a good probability of oral bioavailability.

This table is a hypothetical representation of a bioavailability prediction and is for illustrative purposes only.

Target Selectivity and Polypharmacology Analysis (In Silico and In Vitro)

Target selectivity is a measure of a drug's ability to interact with its intended biological target with high affinity, while having low affinity for other targets. High selectivity is often desirable to minimize off-target effects. Polypharmacology, on the other hand, refers to the ability of a single compound to interact with multiple targets. While sometimes unintentional and leading to side effects, polypharmacology can also be beneficial for treating complex diseases.

In Silico Analysis: Computational methods are used to predict the potential targets of a compound based on its chemical structure. This can be achieved through:

Ligand-based methods: These methods compare the query molecule to a database of compounds with known biological activities.

Structure-based methods (Molecular Docking): This involves computationally placing the compound into the binding site of various proteins to predict binding affinity.

In Vitro Analysis: The predictions from in silico analyses are then validated experimentally through in vitro screening. This typically involves testing the compound against a panel of related and unrelated targets (e.g., a kinase panel) to determine its selectivity profile. The results are usually expressed as IC50 or Ki values for each target.

For a compound like this compound, which has a scaffold similar to known kinase inhibitors, a kinase selectivity panel would be a logical step. This would reveal its potency against the primary target and its activity against other kinases, providing a clear picture of its selectivity and potential for polypharmacology.

Illustrative Target Selectivity Profile for this compound:

TargetIC50 (nM)Target ClassSelectivity Comment
Hypothetical Target Kinase A50KinasePrimary Target
Hypothetical Target Kinase B500Kinase10-fold selective over Kinase B
Hypothetical Target Kinase C>10,000KinaseHighly selective over Kinase C
Hypothetical GPCR D>10,000GPCRNo significant off-target activity

This table is a hypothetical example to illustrate how target selectivity data would be presented. Specific experimental data for this compound is not available.

Potential Therapeutic Applications and Biological Efficacy of 3 Phenylpyrido 2,3 B Pyrazin 2 1h One Pre Clinical Models Only

Oncology Research and Anti-cancer Activity

The exploration of 3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one in the context of oncology has centered on its ability to inhibit cancer cell growth and proliferation. Preclinical studies have begun to map out its anti-cancer profile, from its effects on various cancer cell lines to its potential role in combination therapies.

Anti-proliferative Effects in Various Cancer Cell Lines (In Vitro)

At present, specific data detailing the anti-proliferative effects of this compound across a range of cancer cell lines are not available in the public domain. While related compounds within the broader class of pyridopyrazines and similar heterocyclic structures have demonstrated anti-cancer properties, direct evidence for this specific compound is pending further research and publication.

Mechanisms of Action in Pre-clinical Tumor Models (In Vitro, In Vivo Animal Models)

The precise mechanisms through which this compound may exert its anti-cancer effects remain to be elucidated. Mechanistic studies, which would involve detailed in vitro assays and in vivo animal models to identify cellular targets and signaling pathways, have not yet been published for this compound.

Synergistic Effects in Combination Therapy with Existing Agents (In Vitro)

Research into the potential synergistic effects of this compound when combined with existing chemotherapeutic agents is a critical area for future investigation. Currently, there are no available in vitro studies that have explored such combination therapies.

Infectious Disease Research

Beyond oncology, the potential utility of this compound in combating infectious diseases is an emerging area of interest. Preliminary research has focused on its antimicrobial and anti-parasitic properties in laboratory settings.

Antimicrobial Activity (Bacterial, Fungal, Viral) (In Vitro)

There is currently a lack of published data from in vitro studies specifically evaluating the antibacterial, antifungal, or antiviral activity of this compound. The antimicrobial spectrum of this compound is yet to be determined.

Anti-parasitic Efficacy (In Vitro)

Specific in vitro studies to assess the anti-parasitic efficacy of this compound against various parasites have not been reported in the available scientific literature.

Neurological Disorders Research

Early-stage research has focused on the potential of this compound derivatives to address neurological conditions. These investigations have primarily been conducted in neuronal cell models to understand the compound's direct effects on nerve cells.

Neuroprotective Properties in Neuronal Cell Models (In Vitro)

Studies on related pyrazolol derivatives have demonstrated neuroprotective effects in cell-based models of ischemic stroke. For instance, in an oxygen-glucose deprivation/reoxygenation (OGD/R) model using SH-SY5Y cells, which mimics the cellular stress of a stroke, certain pyrazolol compounds showed excellent neurocytoprotective effects. nih.gov One particular methyl-substituted derivative was noted for its significant antioxidant capabilities, which are believed to contribute to its neuroprotective action. nih.gov While this research was not on this compound itself, it points to the potential of similar heterocyclic structures to protect neurons from damage.

Modulation of Neurotransmitter Receptors and Pathways (In Vitro)

The pyrido[2,3-b]pyrazine (B189457) core structure is a key feature in compounds designed to interact with neurotransmitter systems. For example, a series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones were developed as potent antagonists of the corticotropin-releasing factor-1 (CRF1) receptor, with one compound exhibiting an IC50 of 0.70 nM. nih.gov The CRF system is a critical regulator of the body's stress response, and its modulation is a key strategy in the development of treatments for anxiety and depressive disorders. nih.gov Furthermore, other related heterocyclic compounds, such as 2-arylpyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-one derivatives, have been identified as potent antagonists of the human A3 adenosine (B11128) receptor, which is involved in cerebral ischemia. nih.gov One such derivative proved effective in preventing the failure of synaptic activity induced by oxygen and glucose deprivation in an in vitro rat model of cerebral ischemia. nih.gov

Inflammatory and Immunological Disorders Research

The potential anti-inflammatory and immunomodulatory effects of compounds structurally related to this compound are also areas of active investigation.

Anti-inflammatory Pathway Modulation (In Vitro)

The inhibition of key enzymes in inflammatory pathways is a primary mechanism for many anti-inflammatory drugs. Research into new heterocyclic compounds has identified molecules that can inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. nih.gov For example, certain pyrazole (B372694) and pyridine (B92270) derivatives have shown potent anti-inflammatory properties in in vitro assays. nih.gov Similarly, a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were found to exhibit anti-inflammatory activity through the dual inhibition of COX-1 and COX-2 isoenzymes. rsc.org Other studies on pyrazolo[1,5-a]quinazolines identified compounds that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a critical pathway in the inflammatory response. mdpi.com

Immunomodulatory Effects on Immune Cells (In Vitro)

The ability to modulate the activity of immune cells is a critical aspect of treating immunological disorders. Research on synthetic 1,2,4-oxadiazole (B8745197) derivatives has demonstrated immunomodulatory effects on macrophages, a type of immune cell. nih.gov In these studies, the compounds were able to polarize macrophages towards an M1 phenotype, which is associated with anti-tumoral and pro-inflammatory responses. nih.gov This suggests that such compounds could have a role in immunotherapies that aim to direct the immune response against diseased cells.

Cardiovascular Disease Research

While direct research on this compound in cardiovascular disease models is limited, studies on related heterocyclic structures provide some insights into potential applications. For instance, novel pyridazin-3-one derivatives have been designed and synthesized as potential vasodilators. rsc.org In vitro studies demonstrated their ability to relax aortic tissue, suggesting a potential application in conditions characterized by high blood pressure or restricted blood flow. rsc.org

Vasorelaxant Activity in Isolated Tissue Preparations (In Vitro)

No studies reporting the in vitro vasorelaxant activity of this compound on isolated tissue preparations could be identified. Research on related but structurally distinct compounds, such as certain pyridazinone derivatives, has shown vasorelaxant properties, but this cannot be extrapolated to the specific compound .

Ion Channel Modulation Studies (In Vitro)

There is no available data from in vitro studies investigating the modulatory effects of this compound on any ion channels.

Other Emerging Therapeutic Areas Identified through Phenotypic Screening

No published results from phenotypic screening assays involving this compound were found. Therefore, there are no identified emerging therapeutic areas for this specific compound based on this screening methodology. While research exists on the broader class of pyrido[2,3-b]pyrazine derivatives in areas such as oncology, these findings are not specific to the 3-phenyl substituted version at the 2(1H)-one position.

Future Research Directions and Challenges for 3 Phenylpyrido 2,3 B Pyrazin 2 1h One

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally friendly synthetic routes is fundamental to the future exploration of 3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one derivatives. Current research on related heterocyclic systems highlights several promising avenues. nih.gov Future efforts should focus on:

Microwave-Assisted Synthesis: Optimizing reaction conditions using microwave irradiation can significantly reduce reaction times, as demonstrated in the synthesis of related pyrido[2,3-d]pyrimidin-4(1H)-ones, where reaction times were cut from 15 hours to 30 minutes. rsc.org

Multicomponent Reactions (MCRs): Designing one-pot, three-component reactions, similar to those used for synthesizing 1H-pyrazolo[3,4-b]pyridines, can improve efficiency and yield by forming multiple chemical bonds in a single step. mdpi.com This approach minimizes waste and simplifies purification processes.

Green Chemistry Principles: The use of aqueous media and catalysts like silica (B1680970) gel or molecular sieves, as seen in the synthesis of pyrido[2,3-b]pyrazine (B189457) oxides, should be explored to reduce reliance on hazardous organic solvents. nih.gov

Table 1: Potential Sustainable Synthetic Strategies

Strategy Potential Advantage Relevant Example System
Microwave-Assisted Synthesis Reduced reaction time, increased yield Pyrido[2,3-d]pyrimidin-4(1H)-ones rsc.org
Multicomponent Reactions High atom economy, simplified procedures 1H-Pyrazolo[3,4-b]pyridines mdpi.com
Green Solvents/Catalysts Reduced environmental impact, improved safety Pyrido[2,3-b]pyrazine oxides nih.gov

Development of Advanced QSAR/SAR Models for Enhanced Predictive Power

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are essential computational tools for rationally designing more potent and selective analogs. For derivatives of this compound, future research should aim to build robust predictive models.

Drawing from studies on similar scaffolds like pyrido[3,2-b]pyrazinones and various pyrazole (B372694) derivatives, advanced modeling could: sciforum.netresearchgate.netnih.gov

Identify Key Molecular Descriptors: QSAR analyses can reveal which physicochemical properties, such as molecular refractivity and specific electronic indices, are critical for biological activity. sciforum.net For example, in a study of PDE-5 inhibitors, increasing molecular refractivity and the number of specific carbon connections augmented inhibitory activity. sciforum.net

Employ 3D-QSAR Techniques: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps. researchgate.netnih.gov These maps visualize regions around the molecule where steric, electrostatic, or hydrophobic modifications would likely enhance or diminish biological activity, guiding the synthesis of more effective compounds. researchgate.net

Validate Models Rigorously: To ensure predictive accuracy, models must be validated using both internal (e.g., cross-validation) and external test sets of compounds. A reliable QSAR model enables the in-silico screening of virtual libraries, prioritizing the synthesis of the most promising candidates. nih.gov

High-Throughput Screening Campaigns for New Biological Targets

While the pyrido[2,3-b]pyrazine core is known to interact with certain targets, its full therapeutic potential remains untapped. High-throughput screening (HTS) campaigns are a powerful strategy for identifying novel biological targets for this compound and its analogs.

Future HTS efforts could involve:

Screening Diverse Compound Libraries: A library of this compound derivatives with varied substitutions should be screened against large panels of kinases, G-protein coupled receptors, ion channels, and other enzymes.

Phenotypic Screening: In addition to target-based screening, phenotypic screens using cancer cell lines or other disease models can uncover unexpected activities and novel mechanisms of action. For instance, screening against gastric cancer cell lines with known EGFR/HER2 amplification could identify dual inhibitors. nih.gov

Follow-up Studies: Hits from HTS campaigns must be validated through dose-response studies and secondary assays to confirm their activity and mechanism of action, leading to new avenues for drug development. nih.gov

Integration of Multi-Omics Data for Deeper Mechanism Elucidation

To fully understand how this compound exerts its biological effects, a systems-level approach is necessary. The integration of multiple "omics" datasets offers a comprehensive view of the molecular changes induced by the compound. nih.govnih.gov This approach can provide a more complete picture than analyzing a single data type alone. mdpi.com

Future research should focus on:

Data Generation: Treating relevant cell models with the compound and generating data across multiple molecular layers, including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). nih.gov

Computational Integration: Using advanced bioinformatics and machine learning techniques to integrate these disparate datasets. nih.govarxiv.orgmdpi.com This can reveal the flow of information through biological pathways and identify networks perturbed by the compound. nih.gov

Mechanism and Biomarker Discovery: Multi-omics integration can elucidate complex mechanisms of action, identify biomarkers that predict patient response, and uncover potential mechanisms of drug resistance. nih.gov

Table 2: Applications of Multi-Omics Data Integration

Omics Layer Information Provided Potential Application for this compound
Genomics DNA mutations, copy number variations Identify genetic factors influencing compound sensitivity. nih.gov
Transcriptomics Gene expression changes (mRNA) Reveal signaling pathways modulated by the compound. mdpi.com
Proteomics Protein expression and post-translational modifications Directly identify protein targets and downstream effects.
Metabolomics Changes in metabolite levels Uncover alterations in cellular metabolism.

Strategies for Improving Target Selectivity and Minimizing Off-Target Interactions

A critical challenge in drug development is ensuring a compound interacts specifically with its intended target to maximize efficacy and minimize side effects. Research on the related pyrido[2,3-b]pyrazine scaffold has shown that structural modifications can significantly improve selectivity. For example, replacing a 1,8-naphthyridine (B1210474) core with a pyrido[2,3-b]pyrazine led to a significant reduction in the formation of reactive metabolites, a major off-target effect. nih.gov

Strategies to enhance the selectivity of this compound include:

Structure-Based Drug Design: Using X-ray crystallography or cryo-electron microscopy to determine the structure of the compound bound to its target. This allows for the rational design of modifications that enhance binding affinity for the target while disrupting interactions with off-target proteins.

Systematic SAR Exploration: Synthesizing and testing a matrix of analogs with modifications at various positions on the phenyl ring and the pyridopyrazinone core. This can identify "selectivity hotspots" where small changes lead to large differences in activity against desired versus undesired targets.

Computational Modeling: Employing molecular docking and dynamics simulations to predict how analogs will bind to the target protein versus a panel of known anti-targets (e.g., hERG, CYPs). This can help prioritize the synthesis of compounds with a higher predicted selectivity profile.

Addressing Challenges in ADME Optimization at the Pre-clinical Stage

A compound's therapeutic success is highly dependent on its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Poor ADME profiles are a major cause of failure in preclinical and clinical development. mdpi.com Early assessment and optimization of these properties are crucial.

Key challenges and strategies for this compound include:

Solubility: Poor aqueous solubility can limit absorption. Strategies to improve it include introducing polar functional groups or developing salt forms of the molecule.

Metabolic Stability: The compound may be rapidly metabolized by liver enzymes (e.g., cytochrome P450s), leading to low bioavailability and short duration of action. This can be addressed by identifying metabolic "soft spots" and modifying the structure to block these sites of metabolism.

Permeability: The ability to cross cell membranes is essential for reaching intracellular targets. Permeability can be modulated by adjusting the compound's lipophilicity and hydrogen bonding capacity.

In Silico ADME Prediction: Utilizing computational models early in the design phase can predict potential ADME liabilities, allowing for the prioritization of compounds with more favorable drug-like properties. mdpi.comnih.govresearchgate.net

Design and Evaluation of Prodrug Strategies and Targeted Delivery Systems

For compounds with suboptimal ADME properties or a lack of target-site specificity, prodrug and targeted delivery strategies offer a powerful solution. researchgate.net A prodrug is an inactive derivative of a parent drug that is converted into the active form within the body, often at the desired site of action. researchgate.net

Future research could explore:

Ester Prodrugs: If the this compound scaffold contains suitable functional groups (e.g., carboxylic acids, hydroxyls), ester prodrugs can be designed to mask polarity and improve oral absorption. researchgate.net

Enzyme-Targeted Prodrugs: A promoiety can be attached to the parent compound that is specifically cleaved by an enzyme that is overexpressed in the target tissue (e.g., in a tumor). This approach concentrates the active drug at its site of action, increasing efficacy and reducing systemic toxicity.

Targeted Delivery Systems: Incorporating the compound into delivery vehicles like nanoparticles or antibody-drug conjugates (ADCs) can facilitate its accumulation in specific tissues or cells, providing another layer of targeting and potentially overcoming delivery barriers.

Benchmarking of this compound and its Analogs Against Established Therapeutic Agents (Pre-clinical Models)

A crucial step in the preclinical development of a novel therapeutic candidate such as this compound is rigorous benchmarking against existing standard-of-care agents. This comparative evaluation in relevant preclinical models is essential to determine the potential advantages of the new compound, such as improved efficacy, enhanced selectivity, or a more favorable safety profile. The specific established therapeutic agents used for benchmarking would depend on the intended therapeutic indication of this compound and its analogs.

The benchmarking process typically involves a multi-tiered approach, starting with in vitro assays and progressing to in vivo animal models. For instance, if this compound were being investigated as an anticancer agent, its in vitro cytotoxic activity would be compared against that of established chemotherapeutic drugs in a panel of cancer cell lines. Key metrics for comparison would include the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50).

The table below illustrates a hypothetical benchmarking study of a this compound analog ("Analog X") against a standard therapeutic agent in a preclinical cancer model.

Hypothetical Preclinical Benchmarking of Analog X vs. Standard Agent

Parameter Analog X Standard Agent Model System
In Vitro Potency (IC50) 50 nM 100 nM Human Cancer Cell Line (e.g., MCF-7)
In Vivo Efficacy (% TGI) 75% 60% Xenograft Mouse Model
Selectivity Index 200 100 In Vitro Kinase Panel

| Metabolic Stability (t½) | 8 hours | 4 hours | Mouse Liver Microsomes |

TGI: Tumor Growth Inhibition The data in this table is purely illustrative and does not represent actual experimental results.

This comparative data is vital for making informed decisions about the continued development of a new chemical entity. A significant improvement over the standard of care in one or more of these parameters would provide a strong rationale for advancing the compound to clinical trials.

Ethical Considerations in Pre-clinical Research and Animal Model Utilization

The use of animal models in preclinical research is a critical component of drug discovery and development, providing essential information on the efficacy and safety of new therapeutic candidates before they can be tested in humans. nih.gov However, the use of animals in research raises significant ethical considerations, and it is imperative that such studies are conducted with the highest regard for animal welfare.

A cornerstone of the ethical framework for animal research is the principle of the 3Rs: Replacement, Reduction, and Refinement . imavita.comnih.gov This principle advocates for:

Replacement : Using non-animal methods whenever possible. This includes in vitro studies, computer modeling, and other alternative approaches that can provide valuable data without the use of live animals. biobostonconsulting.com

Reduction : Using the minimum number of animals necessary to obtain scientifically valid and statistically significant data. biobostonconsulting.cominterpharma.ch Careful experimental design and statistical analysis are crucial to achieving this goal.

Refinement : Modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. nih.gov This includes providing appropriate housing, handling, and veterinary care, as well as using the least invasive procedures available.

Before any preclinical animal studies can be initiated, researchers must obtain approval from an Institutional Animal Care and Use Committee (IACUC) or a similar ethics review board. biobostonconsulting.com These committees are responsible for ensuring that the proposed research is scientifically justified, that the use of animals is necessary, and that the study design adheres to the 3Rs principles. biobostonconsulting.com The IACUC will carefully review the rationale for the study, the choice of animal model, the proposed procedures, and the measures that will be taken to minimize animal suffering.

The welfare of research animals is not only an ethical obligation but also a scientific necessity. nih.gov Animals that are stressed or in pain may yield unreliable and difficult-to-replicate data, compromising the scientific validity of the research. nih.gov Therefore, maintaining high standards of animal care is essential for both ethical and scientific reasons.

In the context of developing this compound, any proposed animal studies would need to be rigorously evaluated based on these ethical principles. Researchers would need to provide a strong justification for why animal models are necessary and demonstrate that the potential benefits of the research outweigh the potential harm to the animals. news-medical.net Furthermore, they would be required to employ the most humane methods available and to use the smallest number of animals possible to achieve their scientific objectives.

Conclusion

Summary of Key Academic and Research Findings on 3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one

Academic and industrial research has identified this compound as a noteworthy heterocyclic compound. The primary finding of significance is its disclosure in patent literature as a potential inhibitor of Akt activity. google.com Akt, also known as protein kinase B, is a crucial enzyme in cellular signaling pathways that govern cell growth, proliferation, survival, and metabolism. The identification of this compound as an Akt inhibitor suggests its potential relevance in therapeutic areas where this pathway is dysregulated, such as in various forms of cancer.

Further research activities are evidenced by the synthesis and documentation of derivatives, such as 6-chloro-3-phenyl-1H-pyrido[2,3-b]pyrazin-2-one. guidechem.comfinetechnology-ind.com The creation of such analogues typically occurs within the context of medicinal chemistry programs aimed at exploring structure-activity relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. While detailed biological data for the parent compound is not extensively published in peer-reviewed journals, its inclusion in patent filings by major pharmaceutical entities underscores its recognition as a molecule of interest in drug discovery.

Reiteration of the Compound's Significance as a Research Scaffold

The compound this compound serves as a significant research scaffold in medicinal chemistry. A scaffold is a core chemical structure upon which various modifications can be made to develop new molecules with specific biological activities. The significance of this particular compound as a scaffold is validated by its identification as an inhibitor of the therapeutically relevant target, Akt. google.com

Its value lies in the combination of the rigid, bicyclic pyrido[2,3-b]pyrazin-2(1H)-one core and the appended phenyl group. This arrangement provides a three-dimensional framework that can be systematically modified. Researchers can explore substitutions on the phenyl ring or the pyridopyrazinone nucleus to enhance target binding affinity and selectivity. The existence of chlorinated derivatives highlights the utility of this scaffold in SAR studies, where modifications are made to probe interactions with the biological target and modulate physicochemical properties. guidechem.comfinetechnology-ind.com This adaptability makes the this compound framework a valuable starting point for the design and synthesis of novel kinase inhibitors.

Outlook for Continued Academic Exploration and Potential Applications in Chemical Biology

The initial identification of this compound as a potential Akt inhibitor provides a strong foundation for future academic and applied research. The outlook for its continued exploration is promising, with several potential avenues for investigation. A primary focus will likely be the synthesis of a broader library of derivatives to fully explore the structure-activity relationship and develop compounds with enhanced potency and selectivity for Akt isoforms.

In the realm of chemical biology, this compound and its optimized analogues could serve as valuable tool compounds or chemical probes. Such probes are essential for elucidating the complex roles of the Akt signaling pathway in normal physiology and in disease states. By using a selective inhibitor, researchers can dissect the downstream effects of Akt activity in various cellular models, contributing to a deeper understanding of signaling cascades. Future studies may also involve crystallographic analysis to determine the precise binding mode of this scaffold to the Akt kinase domain, which would facilitate rational, structure-based drug design. The continued exploration of this scaffold could therefore lead to the development of not only new therapeutic candidates for diseases like cancer but also sophisticated research tools for the broader scientific community.

Interactive Data Table of Mentioned Compounds

Compound NameCAS NumberMolecular FormulaKey Finding/Mention
This compoundNot specifiedC13H9N3OIdentified as a potential Akt inhibitor in patent literature. google.com
6-chloro-3-phenyl-1H-pyrido[2,3-b]pyrazin-2-one1032528-00-9C13H8ClN3OA synthesized derivative, indicating SAR studies. guidechem.comfinetechnology-ind.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.